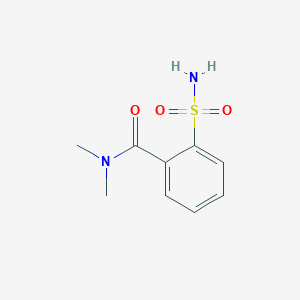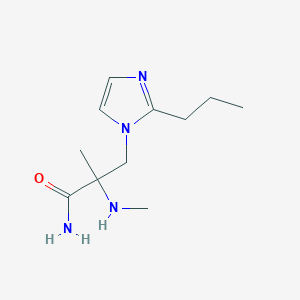![molecular formula C10H12N4O B13638022 1-[(2-Methoxy-3-pyridinyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13638022.png)
1-[(2-Methoxy-3-pyridinyl)methyl]-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Methoxypyridin-3-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that features both a pyrazole and a pyridine ring
Métodos De Preparación
The synthesis of 1-[(2-methoxypyridin-3-yl)methyl]-1H-pyrazol-4-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyridine derivative: The starting material, 2-methoxypyridine, undergoes a series of reactions to introduce the necessary functional groups.
Coupling with pyrazole: The pyridine derivative is then coupled with a pyrazole moiety using a suitable coupling agent, such as a palladium catalyst in a Suzuki-Miyaura cross-coupling reaction.
Final modifications: The intermediate product is further modified to yield the final compound, 1-[(2-methoxypyridin-3-yl)methyl]-1H-pyrazol-4-amine.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow techniques and automated synthesis platforms.
Análisis De Reacciones Químicas
1-[(2-Methoxypyridin-3-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[(2-Methoxypyridin-3-yl)methyl]-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-[(2-methoxypyridin-3-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies .
Comparación Con Compuestos Similares
1-[(2-Methoxypyridin-3-yl)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
3-[(2-methoxypyridin-3-yl)amino]-3-methylbutan-1-ol: This compound also features a methoxypyridine moiety and is used in medicinal chemistry for the preparation of drug candidates.
2-Methoxy-3-pyridinylboronic acid MIDA ester: Another compound with a methoxypyridine group, used in Suzuki-Miyaura cross-coupling reactions.
N-[(6-chloropyridin-3-yl)methyl]-N-methylamine: A related pyridine derivative with applications in organic synthesis.
The uniqueness of 1-[(2-methoxypyridin-3-yl)methyl]-1H-pyrazol-4-amine lies in its specific combination of functional groups, which confer distinct reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C10H12N4O |
|---|---|
Peso molecular |
204.23 g/mol |
Nombre IUPAC |
1-[(2-methoxypyridin-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H12N4O/c1-15-10-8(3-2-4-12-10)6-14-7-9(11)5-13-14/h2-5,7H,6,11H2,1H3 |
Clave InChI |
SLNCBOITZXFNJC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC=N1)CN2C=C(C=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


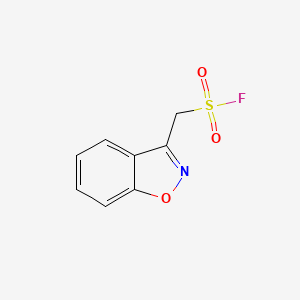


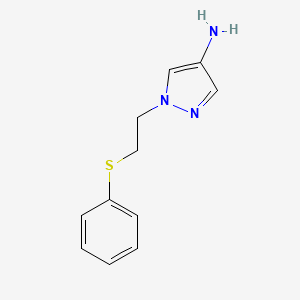
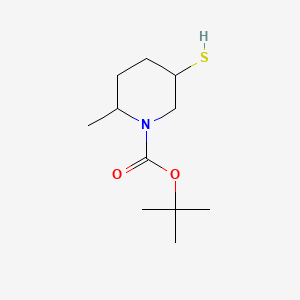

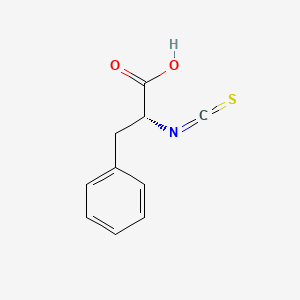
![Ethyl 1-[(5-methylfuran-2-yl)methyl]piperidine-3-carboxylate](/img/structure/B13637978.png)




